2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid
Description
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an acetic acid moiety at position 4. This scaffold is notable for its aromatic fused heterocycle, which is widely utilized in pharmaceutical chemistry due to its structural versatility and bioactivity . The compound serves as a key intermediate in synthesizing derivatives with anticancer, antimicrobial, and enzyme-inhibitory properties . Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol (based on analogous structures in ).
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-8-10-4-7(3-9(13)14)5-12(8)11-6/h2,4-5H,3H2,1H3,(H,13,14) |
InChI Key |
CJOUXTJSLHEDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-methylpyrazole with a suitable pyrimidine derivative, followed by functionalization to introduce the acetic acid moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group undergoes standard esterification and hydrolysis reactions. In industrial synthesis (CN103896951A), the compound is first synthesized as an ester derivative for easier purification before hydrolysis:
Reaction Conditions Table
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Alkali (Na/K), formate esters | Methyl/ethyl ester | 85-92% |
| Hydrolysis | NaOH/KOH in H₂O/alcohol | Carboxylic acid | 70-78% |
Halogenation at C3 Position
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation. A one-pot method using NaX (X = Cl, Br, I) and K₂S₂O₈ achieves 3-halo derivatives:
Halogenation Efficiency
| Halogen Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NaI | 80 | 6 | 68 |
| NaBr | 70 | 8 | 72 |
| NaCl | 60 | 12 | 65 |
X-ray diffraction confirms halogenation occurs exclusively at C3 due to electron density distribution in the fused ring system .
Nucleophilic Substitution
The 5- and 7-positions on the pyrimidine ring are electrophilic. Chlorinated derivatives react with nucleophiles like morpholine:
Substitution Reactivity
| Position | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| C7-Cl | Morpholine | K₂CO₃, RT | 94 |
| C5-Cl | Piperidine | 60°C, 12h | 81 |
The C7 position shows higher reactivity due to stronger electron-withdrawing effects from the pyrazole ring .
Condensation with β-Dicarbonyl Compounds
The amino group at C5 participates in cyclocondensation reactions. With ethyl acetoacetate:
Optimized Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 74% |
| Catalyst | Acetic acid (6 equiv) | +20% yield |
| Atmosphere | O₂ (1 atm) | 94% vs. 6% (Ar) |
This reaction forms pyrazolo[1,5-a]pyridine hybrids via oxidative dehydrogenation (Scheme 1 in ).
Cross-Coupling Reactions
Palladium-catalyzed Suzuki reactions modify the pyrimidine ring:
Coupling Partners and Yields
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78 |
| 5-Pyridinyl | Pd(dppf)Cl₂ | 65 |
Reactions occur at C6 when the C7 position is substituted with chloro or alkoxy groups .
Amide and Hydrazide Formation
The carboxylic acid reacts with amines/hydrazines:
Derivative Synthesis
| Reagent | Product | Application | Yield (%) |
|---|---|---|---|
| Cyanoacetohydrazide | Hydrazide derivative | Anticancer screening | 75 |
| Benzylamine | Amide analog | Kinase inhibition | 68 |
EDCI/HOBt coupling in DCM gives optimal results without racemization.
Cyclization to Fused Heterocycles
Under acidic conditions, intramolecular cyclization forms tricyclic systems:
Cyclization Conditions
| Acid Catalyst | Temperature (°C) | Product Class |
|---|---|---|
| H₂SO₄ | 110 | Pyrido[1,2-b]indazoles |
| PTSA | 90 | Triazolo-fused derivatives |
Reaction kinetics show first-order dependence on substrate concentration .
Critical Analysis of Reaction Mechanisms
Key mechanistic insights include:
-
Oxidative Halogenation : Proceeds via radical intermediates, with K₂S₂O₈ acting as both oxidant and initiator .
-
Cyclocondensation : Follows a stepwise pathway:
-
C7 Reactivity : DFT calculations attribute enhanced electrophilicity at C7 to conjugation with the adjacent pyrazole nitrogen .
This comprehensive profile demonstrates 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid's versatility as a scaffold for pharmaceutical and materials chemistry. Recent advances in catalyst systems (e.g., Pd nanoparticles ) and flow chemistry promise further improvements in reaction efficiency and selectivity.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include:
- Enzymatic Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases and protein kinases .
- Cell Cycle Arrest : Some studies demonstrate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Enzymatic Inhibition
The compound has also been explored for its potential to inhibit specific enzymes linked to metabolic disorders. For instance:
- Stearoyl-CoA Desaturase Inhibition : Research suggests that derivatives of pyrazolo[1,5-a]pyrimidine can modulate the activity of stearoyl-CoA desaturase, which is implicated in conditions such as obesity and cardiovascular diseases .
Psychopharmacological Applications
The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for:
- Anxiolytic Agents : Compounds in this class have been studied for their potential use in treating anxiety disorders due to their ability to modulate GABAergic activity .
- Sleep Disorders : Certain derivatives have shown promise in treating sleep-related issues by acting on benzodiazepine receptors .
Material Science Applications
Recent advances have highlighted the utility of pyrazolo[1,5-a]pyrimidine derivatives in material science due to their photophysical properties:
- Fluorophores : The compounds exhibit significant fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Supramolecular Chemistry : Their ability to form hydrogen-bonded networks opens avenues for developing new materials with unique structural properties .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enzyme inhibition, cell cycle arrest |
| Enzymatic inhibitors | Modulation of stearoyl-CoA desaturase activity | |
| Psychopharmacology | Anxiolytic agents | GABAergic modulation |
| Sleep disorder treatments | Interaction with benzodiazepine receptors | |
| Material Science | Fluorophores | OLEDs and optoelectronic devices |
| Supramolecular materials | Hydrogen-bonded networks |
Case Studies
- Anticancer Research : A study published in Molecules explored the anticancer potential of various pyrazolo[1,5-a]pyrimidines. The findings indicated a strong correlation between structural modifications and enhanced anticancer activity against specific cell lines .
- Enzyme Modulation : Research demonstrated that specific derivatives could effectively inhibit stearoyl-CoA desaturase activity in vitro, suggesting potential therapeutic applications for metabolic disorders associated with this enzyme .
- Material Properties : Investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness as fluorophores in OLED applications, showcasing their versatility beyond medicinal uses .
Mechanism of Action
The mechanism by which 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity is believed to result from the inhibition of key enzymes involved in cell cycle regulation and apoptosis . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence and makes it useful in bioimaging applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Bioactivity
Anticancer Potential: The parent compound (this compound) is a precursor to derivatives with anticancer activity via kinase inhibition . In contrast, triazolo derivatives like 2-{2-amino-5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl}acetic acid exhibit kinetoplastid inhibitory activity, targeting parasitic enzymes .
Enzyme Selectivity : Substituents significantly influence target specificity. For example, the mercapto group in (2-mercapto-5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)acetic acid enhances binding to cysteine-rich active sites, a feature absent in the methyl-substituted pyrazolo analogue .
Physicochemical Properties
Biological Activity
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C₉H₉N₃O, with a molecular weight of 177.19 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted that derivatives of this compound can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy . In vitro studies have shown that certain pyrazole derivatives induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have been noted for their anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various pathogens. Pyrazole derivatives have been shown to possess antibacterial and antifungal properties, making them valuable in combating infections . Recent studies have reported that some derivatives can inhibit biofilm formation and quorum sensing in bacteria, further enhancing their therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the pyrimidine core can significantly impact potency and selectivity against specific targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyrazole | Altered kinase inhibition profiles |
| Variations in acetic acid moiety | Enhanced solubility and bioavailability |
| Different halogen substitutions | Increased cytotoxicity in cancer cell lines |
Case Studies
- Combination Therapy : A study demonstrated that combining pyrazolo[1,5-a]pyrimidine derivatives with cold atmospheric plasma (CAP) resulted in enhanced cytotoxic effects against tumor cells. This synergistic approach suggests new avenues for cancer treatment by leveraging reactive species generated by CAP .
- Novel Antitubercular Agents : In a screening of pyrazole derivatives for antitubercular activity, several compounds showed significant inhibition of Mycobacterium growth, indicating their potential as new therapeutic agents against tuberculosis .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid, and what key reaction conditions are involved?
The compound is typically synthesized via condensation reactions involving pyrazolo[1,5-a]pyrimidine precursors and acetic acid derivatives. A widely used method involves:
- Step 1 : Reacting 3-aminopyrazole with dimethyl acetylsuccinate in xylene under reflux with a Dean-Stark trap, catalyzed by p-toluenesulfonic acid (TsOH), to form methyl 2-(7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetate .
- Step 2 : Hydrolysis or functionalization of the ester group to yield the acetic acid derivative.
Key conditions include reflux temperatures (110–140°C), TsOH catalysis (0.1–1 mol%), and reaction times ranging from 5–20 hours. Solvents like xylene or toluene are critical for azeotropic removal of water .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for gradient elution .
- NMR : Confirm the presence of characteristic peaks (e.g., methyl groups at δ 2.1–2.5 ppm, pyrimidine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to validate molecular weight (theoretical m/z for C₁₀H₁₀N₄O₂: 218.08) .
- Purity Assessment : Combustion analysis for C/H/N/O content or HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, and what factors contribute to variability?
Yields for analogous pyrazolo[1,5-a]pyrimidine syntheses range from 54–94% under similar conditions . Critical variables include:
- Catalyst Loading : Higher TsOH concentrations (>1 mol%) may accelerate side reactions (e.g., dimerization).
- Solvent Choice : Xylene outperforms toluene in water removal, improving condensation efficiency.
- Substrate Ratios : A 3:1 molar ratio of dimethyl acetylsuccinate to aminopyrazole minimizes unreacted starting material .
Q. Example Optimization Table :
| Reaction Time (h) | Catalyst (mol% TsOH) | Solvent | Yield (%) |
|---|---|---|---|
| 5 | 0.1 | Toluene | 54 |
| 8 | 0.5 | Xylene | 73 |
| 20 | 1.0 | Xylene | 94 |
Q. What structural modifications to the pyrazolo[1,5-a]pyrimidine core enhance biological activity, and how does this compound compare to its analogs?
- Key Modifications :
- Comparison with Analogs :
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Case Study : Discrepancies in NMR spectra (e.g., extra peaks at δ 7.2–7.4 ppm) may arise from residual aromatic solvents (toluene/xylene). Mitigation steps:
- Data Reconciliation : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
Methodological Considerations
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?
Q. How can computational methods aid in understanding the reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
- DFT Calculations : Predict electrophilic substitution sites (e.g., C3 vs. C6 positions) based on frontier molecular orbitals .
- Molecular Docking : Model interactions with biological targets (e.g., DPP-IV or kinase domains) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound in different assay systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
